

An In-depth Technical Guide to the Diterpenoid Crovatin

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Introduction: This technical guide provides a comprehensive overview of **Crovatin**, a natural product of significant interest to the scientific community. While sometimes miscategorized, **Crovatin** is chemically classified as a diterpenoid, not an alkaloid. This distinction is based on its biosynthetic origin from geranylgeranyl pyrophosphate and the absence of a nitrogen atom within a heterocyclic ring, a defining feature of most alkaloids. This guide will delve into the chemical properties, biological activities, and experimental protocols related to **Crovatin**, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties of Crovatin

Crovatin is a complex pentacyclic diterpenoid isolated from plants of the Croton genus. Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques. The quantitative data for **Crovatin** are summarized in the table below for clear reference and comparison.



| Property | Value |
|---------------------------|--|
| Molecular Formula | C21H26O6 |
| Molecular Weight | 374.43 g/mol [1] |
| IUPAC Name | methyl (7S,9R,11R,16R,17R)-7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.0 1 , 11 .0 5 , 9 .0 5 , 16]heptadec ane-17-carboxylate[2] |
| CAS Number | 142409-09-4[1] |
| Appearance | Crystalline solid[3] |
| Density (Predicted) | 1.32 ± 0.1 g/cm ³ [1][3] |
| Boiling Point (Predicted) | 484.2 ± 45.0 °C[1] |
| Purity (Commercial) | >98%[3] |

Biological Activity

Crovatin has been primarily investigated for its potential anti-tumor properties.[1] Studies on diterpenoids isolated from Croton species have demonstrated cytotoxic effects against various cancer cell lines. For instance, diterpenoids from Croton tonkinensis have been shown to reduce the viability of oral squamous cell carcinoma cells and act as potential radiation sensitizers.[4][5] The underlying mechanism of action for some Croton diterpenoids involves the downregulation of the AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[5] While the specific molecular targets of Crovatin are a subject of ongoing research, its structural complexity and demonstrated bioactivity make it a promising candidate for further investigation in cancer therapy.

Experimental Protocols

The isolation and characterization of **Crovatin** from its natural sources, such as the stem bark of Croton oblongifolius or Croton caudatus, involve a series of well-established phytochemical techniques.[1][3] A generalized experimental workflow is detailed below.

Plant Material Extraction



- Preparation: The dried and powdered plant material (e.g., stem bark) is subjected to extraction to isolate the crude mixture of secondary metabolites.
- Solvent Extraction: Sequential extraction with solvents of increasing polarity is commonly employed. A typical sequence would be:
 - Defatting: Extraction with a non-polar solvent like hexane or petroleum ether to remove lipids and waxes.
 - Active Constituent Extraction: Subsequent extraction with a more polar solvent, such as methanol, ethanol, or a mixture of dichloromethane and methanol, to extract the diterpenoids.[6]
- Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation and Purification

The crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate **Crovatin**.

- Column Chromatography:
 - Adsorbent: Silica gel is a commonly used stationary phase for the initial separation of the crude extract.[7]
 - Elution: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).[7][8] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Gel Filtration:
 - Fractions enriched with Crovatin may be further purified using size exclusion chromatography, such as with Sephadex LH-20, to separate compounds based on their molecular size.[6]
- High-Performance Liquid Chromatography (HPLC):



 Final purification is often achieved using preparative or semi-preparative HPLC, typically with a reversed-phase column (e.g., C18).[7] A gradient of methanol and water is a common mobile phase.[7]

Structure Elucidation

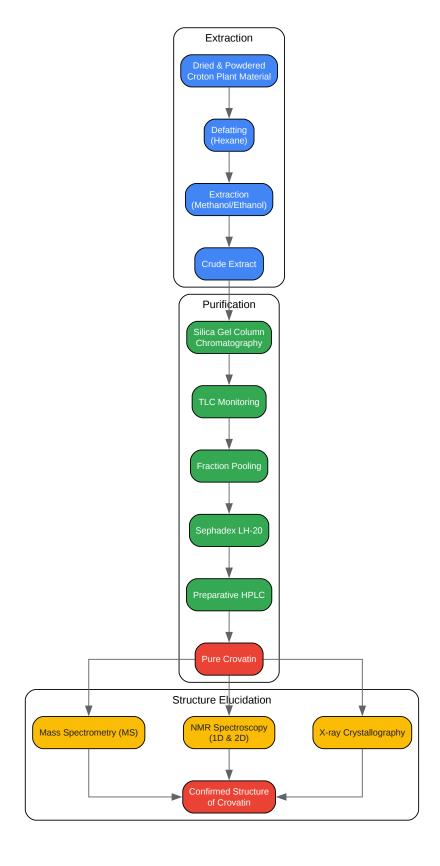
The structure of the purified **Crovatin** is determined using a combination of spectroscopic methods.

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
 the exact molecular weight and elemental composition, allowing for the deduction of the
 molecular formula.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex three-dimensional structure of Crovatin.
 - ¹H NMR: Provides information about the number and chemical environment of protons.
 - ¹³C NMR: Reveals the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.
- X-ray Crystallography: If a suitable single crystal of **Crovatin** can be obtained, X-ray diffraction analysis provides unambiguous confirmation of its absolute stereochemistry.[6]

Visualizations

The following diagrams illustrate key conceptual frameworks related to the study of **Crovatin**.

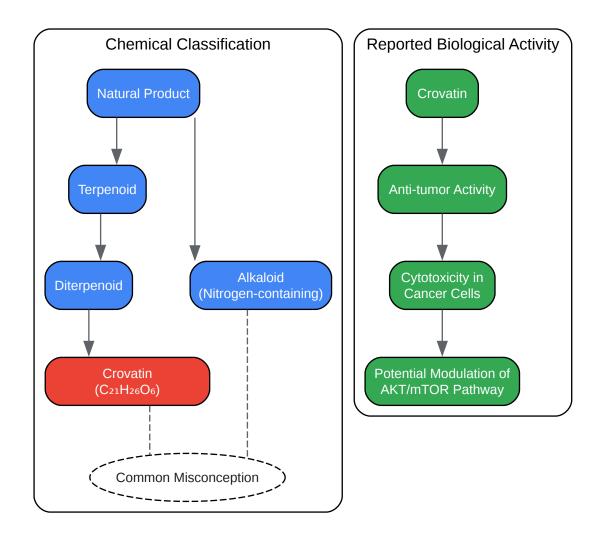




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Caption: Workflow for the isolation and structural elucidation of Crovatin.





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